molecular formula C11H12ClN3O2 B11862638 Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11862638
M. Wt: 253.68 g/mol
InChI Key: GOYNHVIOZHHHAP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C12H12ClN3O2. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and industrial processes. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.

Biological Activity

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1035835-21-2) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in medicinal chemistry due to its unique structural properties and bioactivity.

  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 253.68 g/mol
  • Density : 1.38 g/cm³ (predicted)
  • pKa : -1.26 (predicted)

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity :
    • The compound has been shown to inhibit certain cancer cell lines by targeting specific enzymes and pathways involved in tumor growth. Pyrazolo[1,5-a]pyrimidines are known to exhibit inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical in cancer progression .
  • Enzyme Inhibition :
    • This compound demonstrates inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition is significant as it can lead to potential treatments for malaria and autoimmune diseases .
  • Antimicrobial Properties :
    • Some derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antimicrobial activity, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the chloro group at the 6-position enhances its binding affinity to target proteins.
  • Methyl groups at the 5 and 7 positions contribute to the lipophilicity and overall stability of the compound .

Case Studies

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Umesha et al. (2009)Identified that pyrazole derivatives show significant anti-inflammatory and antibacterial activities .
ACS Journal of Medicinal Chemistry (2020)Reported that compounds targeting DHODH could be effective against various diseases including malaria .
MDPI Review (2021)Summarized various pyrazolo[1,5-a]pyrimidines with anticancer potential and enzymatic inhibitory activity .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-5-13-15-7(3)9(12)6(2)14-10(8)15/h5H,4H2,1-3H3

InChI Key

GOYNHVIOZHHHAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)Cl)C

Origin of Product

United States

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